molecular formula C17H22N2O4 B8483446 tert-butyl 4-(3-oxo-1,2-benzoxazol-5-yl)piperidine-1-carboxylate

tert-butyl 4-(3-oxo-1,2-benzoxazol-5-yl)piperidine-1-carboxylate

Cat. No.: B8483446
M. Wt: 318.4 g/mol
InChI Key: GIDNCHZIQVXDQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-butyl 4-(3-oxo-1,2-benzoxazol-5-yl)piperidine-1-carboxylate is a chemical compound with the molecular formula C16H22N2O4. It is a derivative of piperidine and benzisoxazole, and it is often used as an intermediate in the synthesis of various pharmaceuticals and biologically active compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(3-hydroxy-1,2-benzisoxazol-5-yl)piperidine-1-carboxylate typically involves the reaction of tert-butyl piperidine-1-carboxylate with 3-hydroxy-1,2-benzisoxazole under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

tert-butyl 4-(3-oxo-1,2-benzoxazol-5-yl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride or sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield benzisoxazole ketones, while reduction can produce benzisoxazole alcohols or amines .

Scientific Research Applications

tert-butyl 4-(3-oxo-1,2-benzoxazol-5-yl)piperidine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor in the development of drugs targeting various diseases.

    Industry: The compound is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-butyl 4-(3-hydroxy-1,2-benzisoxazol-5-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in disease processes. For example, it can inhibit certain kinases or proteases, leading to the modulation of cellular signaling pathways and therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(4-hydroxy-1,2-benzisoxazol-5-yl)piperidine-1-carboxylate
  • Tert-butyl 4-(3-methoxy-1,2-benzisoxazol-5-yl)piperidine-1-carboxylate
  • Tert-butyl 4-(3-chloro-1,2-benzisoxazol-5-yl)piperidine-1-carboxylate

Uniqueness

tert-butyl 4-(3-oxo-1,2-benzoxazol-5-yl)piperidine-1-carboxylate is unique due to the presence of the hydroxyl group in the benzisoxazole ring, which imparts specific chemical reactivity and biological activity. This distinguishes it from other similar compounds that may have different substituents on the benzisoxazole ring .

Properties

Molecular Formula

C17H22N2O4

Molecular Weight

318.4 g/mol

IUPAC Name

tert-butyl 4-(3-oxo-1,2-benzoxazol-5-yl)piperidine-1-carboxylate

InChI

InChI=1S/C17H22N2O4/c1-17(2,3)22-16(21)19-8-6-11(7-9-19)12-4-5-14-13(10-12)15(20)18-23-14/h4-5,10-11H,6-9H2,1-3H3,(H,18,20)

InChI Key

GIDNCHZIQVXDQP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2=CC3=C(C=C2)ONC3=O

Origin of Product

United States

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